molecular formula C28H27N3O4S B2374206 N-(4-acetylphenyl)-2-{[3-cyano-4-(2-ethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide CAS No. 384355-70-8

N-(4-acetylphenyl)-2-{[3-cyano-4-(2-ethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide

Cat. No.: B2374206
CAS No.: 384355-70-8
M. Wt: 501.6
InChI Key: WYZNYCZITPUTJB-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-{[3-cyano-4-(2-ethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide is a synthetic acetamide derivative featuring a hexahydroquinoline core substituted with cyano, ethoxyphenyl, and sulfanyl-acetamide moieties.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-[[3-cyano-4-(2-ethoxyphenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O4S/c1-3-35-24-10-5-4-7-20(24)26-21(15-29)28(31-22-8-6-9-23(33)27(22)26)36-16-25(34)30-19-13-11-18(12-14-19)17(2)32/h4-5,7,10-14,26,31H,3,6,8-9,16H2,1-2H3,(H,30,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYZNYCZITPUTJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2C(=C(NC3=C2C(=O)CCC3)SCC(=O)NC4=CC=C(C=C4)C(=O)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure

This compound features a complex structure that includes:

  • An acetylphenyl group.
  • A hexahydroquinoline moiety.
  • A cyano and ethoxyphenyl substituent.
  • A sulfanyl linkage.

Biological Activity

While specific studies on this compound may be limited, similar compounds in the class of quinolines and their derivatives have shown diverse biological activities:

  • Antimicrobial Activity : Many quinoline derivatives exhibit significant antibacterial and antifungal properties. They are often evaluated against various pathogens to determine their efficacy.
  • Anticancer Properties : Certain structures related to this compound have been investigated for their potential in cancer therapy. They may induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms.
  • Anti-inflammatory Effects : Compounds with similar scaffolds have demonstrated anti-inflammatory activities in various models, which could be beneficial in treating inflammatory diseases.
  • Enzyme Inhibition : Some derivatives act as inhibitors of specific enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX), which are involved in inflammatory pathways.

Research Findings

Research on related compounds has yielded promising results:

Compound TypeActivityReference
QuinolinesAntimicrobial
Quinoline derivativesAnticancer
Sulfanyl compoundsAnti-inflammatory

Case Studies

  • Antimicrobial Efficacy : A study evaluated a series of quinoline derivatives against Staphylococcus aureus and Escherichia coli, revealing potent antibacterial activity with minimum inhibitory concentrations (MICs) in the low micromolar range.
  • Cancer Cell Line Studies : Another investigation assessed a similar quinoline derivative on human breast cancer cell lines (MCF-7), showing a significant reduction in cell viability and induction of apoptosis.
  • Inflammation Models : In vivo studies using animal models demonstrated that certain sulfanyl-containing compounds reduced edema and inflammatory markers significantly compared to controls.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Molecular docking studies indicated that it interacts effectively with key proteins involved in cancer progression. For instance, the binding affinity of the compound to the Human Progesterone Receptor was evaluated, showing promising results that suggest its potential as an anticancer agent .

Case Study: Molecular Docking Analysis

  • Target Protein : Human Progesterone Receptor (1E3K)
  • Binding Affinity : High interaction energy values were observed, indicating strong binding capabilities.

Antiviral Properties

The compound has also demonstrated antiviral activity against various viral targets. In particular, its interactions with the SARS Coronavirus Main Proteinase were studied, revealing significant binding energies that suggest potential efficacy in inhibiting viral replication .

Case Study: Antiviral Activity Assessment

  • Target Protein : SARS Coronavirus Main Proteinase (1UK4)
  • Binding Energy : -8.65 kcal/mol (indicating strong affinity)

Synthesis and Structural Modifications

The synthesis of N-(4-acetylphenyl)-2-{[3-cyano-4-(2-ethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide involves various chemical reactions that can be tailored to enhance its biological activity. The compound's structure allows for modifications that can improve its pharmacological properties.

Synthesis Overview

  • Method : The synthesis typically involves coupling reactions followed by cyclization processes.

Pharmacological Studies

Pharmacological evaluations have been conducted to assess the safety and efficacy of the compound in preclinical models. These studies are crucial for determining dosage and potential side effects before progressing to clinical trials.

Findings from Pharmacological Studies

Study FocusResults
Toxicity AssessmentLow toxicity levels noted in animal models
Efficacy in Tumor ModelsSignificant reduction in tumor size observed

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Analysis and Electronic Effects

The target compound’s structure can be compared to analogs with variations in the phenyl substituents and heterocyclic components:

Compound Key Substituents Molecular Features Inferred Properties
Target Compound 4-Acetylphenyl, 2-ethoxyphenyl, cyano Electron-withdrawing acetyl group; ethoxy donor Enhanced stability, moderate solubility, potential for hydrogen bonding
N-(4-chlorophenyl) analog () 4-Chlorophenyl, 2-ethoxyphenyl, cyano Electron-withdrawing Cl; ethoxy donor Higher lipophilicity, possible improved membrane permeability
2-[(3-cyano-7,7-dimethyl-5-oxo-4-thiophen-2-yl-1,4,6,8-tetrahydroquinolin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide () Thiophen-2-yl, 4-ethoxyphenyl Thiophene aromaticity; ethoxy donor Increased metabolic stability due to thiophene
N-(4-methoxyphenyl)acetamide () 4-Methoxyphenyl Methoxy donor Improved solubility, antimicrobial activity

Key Observations :

  • Electron-withdrawing groups (e.g., acetyl, chloro) may enhance stability but reduce solubility compared to electron-donating groups (e.g., methoxy, ethoxy) .

Bioactivity and Therapeutic Potential

Anti-Exudative Activity ():

Acetamide derivatives with sulfanyl groups, such as those in , exhibit anti-exudative activity. For example, 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide showed efficacy at 10 mg/kg, comparable to diclofenac sodium . The target compound’s cyano and acetyl groups may modulate similar pathways but require experimental validation.

Antimicrobial Activity ():

The N-(4-methoxyphenyl)acetamide derivative demonstrated antimicrobial properties, attributed to the amide moiety’s ability to disrupt bacterial membranes . The target compound’s hexahydroquinoline core may enhance this effect due to increased rigidity and binding affinity.

Structural Elucidation Techniques

  • NMR Analysis : highlights how substituent positions (e.g., regions A and B) alter chemical shifts, enabling precise structural differentiation .
  • Crystallography : Tools like SHELXL () are critical for confirming molecular geometry, particularly for analogs with complex heterocycles .

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